2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate
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Overview
Description
2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate is an organic compound with the molecular formula C15H13BrO5S and a molecular weight of 385.23 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, a formyl group, and a benzenesulfonate moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate typically involves multi-step organic reactions. One common method includes the bromination of 6-ethoxy-4-formylphenyl benzenesulfonate using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The ethoxy group and benzenesulfonate moiety contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-formylphenyl benzenesulfonate: Lacks the ethoxy group, which may affect its reactivity and solubility.
6-Ethoxy-4-formylphenyl benzenesulfonate: Lacks the bromine atom, which may reduce its potential for substitution reactions.
2-Bromo-6-ethoxyphenyl benzenesulfonate: Lacks the formyl group, which may limit its applications in oxidation and reduction reactions.
Uniqueness
2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate is unique due to the presence of all three functional groups (bromine, ethoxy, and formyl), which provide a wide range of reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGKIMXUFLUDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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